molecular formula C8H16O2 B574182 3-Ethoxyhexan-2-one CAS No. 161974-03-4

3-Ethoxyhexan-2-one

Cat. No.: B574182
CAS No.: 161974-03-4
M. Wt: 144.214
InChI Key: PMLQQFUMAMPEQP-UHFFFAOYSA-N
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Description

3-Ethoxyhexan-2-one (CAS 7149-29-3) is a ketone derivative with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.19 g/mol. Its structure consists of a six-carbon chain (hexan-2-one backbone) with an ethoxy (-OCH₂CH₃) substituent at the third carbon position. This compound is primarily utilized in organic synthesis and may serve as an intermediate in pharmaceutical or fragrance industries. Its reactivity is influenced by the ketone group and the electron-donating ethoxy moiety, which can stabilize enolate intermediates during reactions .

Properties

CAS No.

161974-03-4

Molecular Formula

C8H16O2

Molecular Weight

144.214

IUPAC Name

3-ethoxyhexan-2-one

InChI

InChI=1S/C8H16O2/c1-4-6-8(7(3)9)10-5-2/h8H,4-6H2,1-3H3

InChI Key

PMLQQFUMAMPEQP-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C)OCC

Synonyms

2-Hexanone, 3-ethoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Ethoxyhexan-2-one with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound C₈H₁₄O₂ 142.19 Ketone, ethoxy Organic synthesis, fragrances
3-Ethoxy-2-cyclohexen-1-one C₈H₁₂O₂ 140.18 Cyclic enone, ethoxy Polymer chemistry, catalysis
3-Hydroxy-2,2-diiodo-1-(4-methoxyphenyl)hexan-1-one C₁₃H₁₄I₂O₃ 527.96 Ketone, hydroxy, diiodo, methoxyphenyl Halogenation studies, intermediates
Methoxetamine (MXE) C₁₅H₂₁NO₂ 247.33 Cyclohexanone, ethylamino, methoxyphenyl Psychoactive research (NMDA antagonist)
6-(1,4-Dimethylcyclohex-3-en-1-yl)hex-3-en-2-one C₁₄H₂₂O 206.32 Cyclohexenyl, conjugated enone Flavoring agents, terpene derivatives

Physical and Chemical Properties

  • Boiling Points/Solubility: Linear ketones like this compound are less polar than cyclic analogues (e.g., 3-Ethoxy-2-cyclohexen-1-one), leading to higher solubility in non-polar solvents. Halogenated derivatives (e.g., diiodo compound in ) exhibit higher molecular weights and lower volatility .
  • Stability: Ethoxy groups enhance steric hindrance, reducing oxidation susceptibility compared to hydroxy-substituted ketones. Conjugated enones (e.g., cyclohexenone derivatives) are prone to photochemical reactions .

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